molecular formula C22H28ClNO B3981976 5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride

5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride

Cat. No. B3981976
M. Wt: 357.9 g/mol
InChI Key: QTCZKISCGVYRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as EIPA, is a chemical compound that has been extensively studied in scientific research. EIPA is a selective inhibitor of Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH and cell volume.

Mechanism of Action

5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride selectively inhibits NHE by binding to the extracellular domain of the protein. NHE is responsible for the exchange of Na+ and H+ ions across the plasma membrane, which regulates intracellular pH and cell volume. Inhibition of NHE by this compound leads to a decrease in intracellular pH and cell volume, which can affect various physiological processes such as cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion by blocking NHE activity. In cardiovascular diseases, this compound protects against ischemia-reperfusion injury by reducing myocardial infarction size and improving cardiac function. In neurodegenerative diseases, this compound protects against neuronal damage and improves cognitive function by blocking NHE activity.

Advantages and Limitations for Lab Experiments

5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride has several advantages and limitations for lab experiments. One advantage is its selectivity for NHE, which allows for the specific inhibition of this protein. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound can have off-target effects at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride. One direction is the development of more potent and selective NHE inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NHE in other physiological processes such as inflammation and immune response. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases should be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its selective inhibition of NHE. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, protection against cardiovascular diseases, and improvement of cognitive function in neurodegenerative diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been extensively studied in scientific research due to its selective inhibition of NHE. NHE is involved in various physiological processes such as cell proliferation, migration, and apoptosis. This compound has been shown to inhibit the growth and metastasis of cancer cells by blocking NHE activity. This compound has also been studied in the context of cardiovascular diseases, where it has been shown to protect against ischemia-reperfusion injury and reduce myocardial infarction size. In addition, this compound has been studied in neurodegenerative diseases, where it has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

5-[ethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-4-23(19(2)3)18-12-11-17-22(24,20-13-7-5-8-14-20)21-15-9-6-10-16-21;/h5-10,13-16,19,24H,4,17-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZKISCGVYRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride

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